molecular formula C18H26O10 B13437671 (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Cat. No.: B13437671
M. Wt: 402.4 g/mol
InChI Key: YMWAJUDTWAOKCL-UFPFTUSTSA-N
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Description

The compound (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol is a complex carbohydrate derivative It is characterized by multiple hydroxyl groups and a phenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol typically involves the protection of hydroxyl groups, glycosylation reactions, and subsequent deprotection steps. Common protecting groups used include benzyl and acetyl groups. The glycosylation reaction often employs a glycosyl donor and acceptor under acidic or basic conditions to form the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the phenoxy group .

Mechanism of Action

The mechanism of action of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites on proteins, influencing their activity and function . The phenoxy group may also play a role in modulating these interactions by providing additional binding sites or altering the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol lies in its specific arrangement of hydroxyl and phenoxy groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C18H26O10/c1-8-11(19)13(21)15(23)17(26-8)25-7-10-12(20)14(22)16(24)18(28-10)27-9-5-3-2-4-6-9/h2-6,8,10-24H,7H2,1H3/t8-,10+,11-,12+,13+,14-,15+,16+,17+,18+/m0/s1

InChI Key

YMWAJUDTWAOKCL-UFPFTUSTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=CC=C3)O)O)O)O)O)O

Origin of Product

United States

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